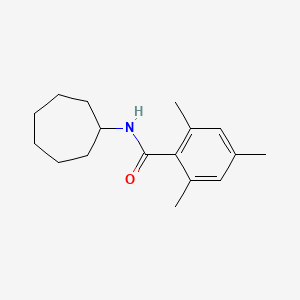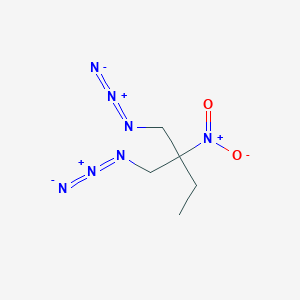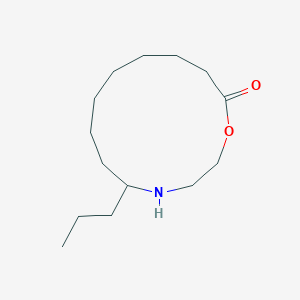![molecular formula C22H26BrN3O B12558968 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 189498-09-7](/img/structure/B12558968.png)
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound characterized by the presence of a diazenyl group, a benzonitrile moiety, and a bromononyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Diazotization: The starting material, 4-aminobenzonitrile, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(9-bromononyl)oxy]phenol under basic conditions to form the desired azo compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromononyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form corresponding amines, or oxidized under specific conditions.
Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Reduction Products: Corresponding amines.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the bromononyl chain may facilitate binding to hydrophobic regions of proteins or membranes. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile: Similar in structure but with different substituents.
This compound: Another azo compound with variations in the alkyl chain length or functional groups.
Uniqueness
This compound is unique due to its specific combination of a diazenyl group, a benzonitrile moiety, and a bromononyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
189498-09-7 |
|---|---|
Formule moléculaire |
C22H26BrN3O |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
4-[[4-(9-bromononoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H26BrN3O/c23-16-6-4-2-1-3-5-7-17-27-22-14-12-21(13-15-22)26-25-20-10-8-19(18-24)9-11-20/h8-15H,1-7,16-17H2 |
Clé InChI |
ARFTVALWAYQLDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)


